REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[C:13]([F:20])[CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1COCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=2)=[C:13]([F:20])[CH:12]=1 |f:2.3.4,^1:35,37,56,75|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=NC=C1C=O
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Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)B(O)O)F
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Name
|
cesium carbonate
|
Quantity
|
10.51 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.932 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred under nitrogen atmosphere at 85° C. for 6 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was bubbled through the stirred suspension for 5 min
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled to room temperature
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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ADDITION
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Details
|
The filtrate was diluted with ethyl acetate (30 mL)
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Type
|
WASH
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Details
|
washed with water (1×25 mL) and brine (1×25 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified via silica gel chromatography (ethyl acetate/hexanes)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C1=CC=NC=C1C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.37 mmol | |
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |